molecular formula C8H10N4O B13016743 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B13016743
M. Wt: 178.19 g/mol
InChI Key: IEAOBTSFEZLZIN-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a compound that belongs to the class of heterocyclic compounds known as pyrrolo[2,1-f][1,2,4]triazines. These compounds are characterized by a fused ring system containing both pyrrole and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization at specific positions. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The overall yield of this process can be optimized to achieve up to 55% .

Industrial Production Methods

For industrial-scale production, the process is scaled up using a two-vessel-operated system. This method ensures the safety and efficiency of the synthesis, allowing for the production of kilogram quantities of the compound . The process involves careful monitoring of reaction conditions to control impurity profiles and ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanol

InChI

InChI=1S/C8H10N4O/c9-7(4-13)8-2-1-6-3-10-5-11-12(6)8/h1-3,5,7,13H,4,9H2

InChI Key

IEAOBTSFEZLZIN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C(CO)N

Origin of Product

United States

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